3-Hydroxyphenyltrimethylammonium

Acetylcholinesterase Inhibition Neuromuscular Pharmacology Reversible Inhibitor

3-Hydroxyphenyltrimethylammonium (3-OH PTMA; PTMA) is a quaternary ammonium salt formally classified as a reversible acetylcholinesterase (AChE) inhibitor. It is endogenously generated as the primary active metabolite of the clinical anticholinesterase drugs neostigmine and pyridostigmine.

Molecular Formula C9H14NO+
Molecular Weight 152.21 g/mol
CAS No. 3483-84-9
Cat. No. B1220286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxyphenyltrimethylammonium
CAS3483-84-9
Synonyms3-hydroxyphenyltrimethylammonium
3-hydroxyphenyltrimethylammonium bromide
3-hydroxyphenyltrimethylammonium bromide, 14C-labeled
3-hydroxyphenyltrimethylammonium iodide
PTMA
Molecular FormulaC9H14NO+
Molecular Weight152.21 g/mol
Structural Identifiers
SMILESC[N+](C)(C)C1=CC(=CC=C1)O
InChIInChI=1S/C9H13NO/c1-10(2,3)8-5-4-6-9(11)7-8/h4-7H,1-3H3/p+1
InChIKeyCSKWZSUBRGLJBC-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxyphenyltrimethylammonium (CAS 3483-84-9): Core Identity and Pharmacological Classification for Procurement Decisions


3-Hydroxyphenyltrimethylammonium (3-OH PTMA; PTMA) is a quaternary ammonium salt formally classified as a reversible acetylcholinesterase (AChE) inhibitor [1]. It is endogenously generated as the primary active metabolite of the clinical anticholinesterase drugs neostigmine and pyridostigmine [2]. Structurally, it comprises a trimethylammonium cation substituted with a meta-hydroxyl group on the phenyl ring, a feature that distinguishes it from the clinically predominant edrophonium scaffold and contributes to its distinct pharmacokinetic handling, including extensive first-pass hepatic metabolism [1][2]. Its characterization as both a bioactive molecule and a pharmacopoeial impurity (Neostigmine Impurity A) underpins its dual procurement relevance in pharmacological research and pharmaceutical quality control.

3-Hydroxyphenyltrimethylammonium (CAS 3483-84-9): Why Other Acetylcholinesterase Inhibitors Cannot Be Interchanged


Although 3-hydroxyphenyltrimethylammonium belongs to the same quaternary ammonium anticholinesterase class as neostigmine, pyridostigmine, and edrophonium, generic substitution is scientifically unsound due to a fundamental mechanistic divergence: PTMA and edrophonium inhibit AChE via a rapidly reversible, non-covalent interaction, whereas neostigmine and pyridostigmine inactivate the enzyme through a slow, quasi-irreversible covalent carbamylation [1]. This mechanistic difference directly dictates the speed of enzyme activity recovery after drug washout and the predictability of the dose-response relationship, which are critical variables in both in vitro pharmacology experiments and in vivo paradigms of neuromuscular transmission. Procurement of a substitute without this kinetic fingerprint risks confounding experimental outcomes where temporal control over enzymatic inhibition is the primary endpoint.

3-Hydroxyphenyltrimethylammonium (CAS 3483-84-9): Quantitative Evidence of Differentiation from Neostigmine, Pyridostigmine, and Edrophonium


Enzyme Reactivation Kinetics: Rapid Recovery of AChE Activity Distinguishes 3-OH PTMA from Carbamylating Inhibitors

3-OH PTMA (3-hydroxyphenyltrimethylammonium) produces a rapidly reversible inhibition of erythrocyte acetylcholinesterase, with enzyme activity recovering promptly upon drug elimination and exhibiting a direct, linear relationship with the plasma concentration of the drug. In contrast, post-administration recovery from neostigmine- or pyridostigmine-induced inhibition is markedly delayed due to the covalent carbamylation of the enzyme's active-site serine residue [1]. This fundamental kinetic divergence directly affects experimental control over cholinesterase suppression-reactivation timelines.

Acetylcholinesterase Inhibition Neuromuscular Pharmacology Reversible Inhibitor

Biophase Concentration-Effect Correlation: 3-OH PTMA Plasma Levels Exhibit a Quantifiable Linear Relationship with Neuromuscular Facilitation

In a direct head-to-head rat study, 3-OH PTMA demonstrated a statistically significant linear correlation between the logarithm of its plasma concentration and the increase in tibialis anterior muscle twitch tension. This quantifiable exposure-response relationship was also observed for edrophonium, but stands in contrast to the more complex pharmacodynamics of neostigmine and pyridostigmine, where the covalent bond formation imposes a hysteresis between plasma concentration and effect magnitude [1].

Pharmacokinetic-Pharmacodynamic Modeling Neuromuscular Transmission Twitch Tension

Threshold for Neuromuscular Facilitation: 3-OH PTMA Requires >85% AChE Inhibition for Observable Effect

The study by Barber et al. (1979) established a quantitative AChE inhibition threshold for functional neuromuscular facilitation applicable to 3-OH PTMA (and the comparator edrophonium): no increase in twitch tension occurred until erythrocyte acetylcholinesterase activity was inhibited by more than 85%. Between 85% and 98% inhibition, facilitation increased linearly with enzyme inhibition; above 98% inhibition, the relationship plateaued and became uncoupled [1]. This defined threshold provides a clear, data-driven target range for enzyme occupancy in experimental designs.

Cholinesterase Inhibition Threshold Neuromuscular Junction Functional Reserve

Pharmaceutical Impurity Standard: 3-OH PTMA as Neostigmine Impurity A Authorized for Pharmacopoeial Quality Control

3-Hydroxyphenyltrimethylammonium is formally designated as Neostigmine Metilsulfate Impurity A according to the European Pharmacopoeia (EP) [1]. It is generated as a hydrolytic degradation product and active metabolite of neostigmine, making it a critical reference standard for the development and validation of stability-indicating HPLC methods and for batch-release testing of neostigmine active pharmaceutical ingredient (API) and finished dosage forms. This defined regulatory role provides a procurement use-case that structural analogs lacking a pharmacopoeial impurity designation cannot fulfil.

Pharmaceutical Analysis Impurity Profiling Quality Control

3-Hydroxyphenyltrimethylammonium (CAS 3483-84-9): Best Application Scenarios Based on the Evidence


AChE Kinetics and Washout Studies Requiring Rapid, Reversible Inhibition

When experimental protocols demand that acetylcholinesterase inhibition be rapidly and completely terminated without carryover effects, 3-OH PTMA is the preferred tool over covalent inhibitors like neostigmine. Its reversible mechanism ensures enzyme activity fully recovers upon washout, directly tracking drug elimination and eliminating the prolonged recovery delays associated with carbamylated enzyme [1]. This property is critical for repeated-measures electrophysiology recordings in brain slices or neuromuscular junction preparations where temporal precision is paramount.

Quantitative Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling of Cholinergic Transmission

For studies constructing linear PK-PD models of cholinergic neuromuscular facilitation, 3-OH PTMA offers a distinct advantage: the statistically significant log-linear relationship between plasma concentration and twitch tension permits predictable dose-response calibration [1]. This contrasts with the complex hysteresis inherent to neostigmine and pyridostigmine, making 3-OH PTMA the more mathematically tractable probe for systems pharmacology investigations.

Calibration of Sub-Threshold Cholinergic Modulation in Functional Reserve Studies

Investigators examining the concept of 'cholinesterase functional reserve' can exploit the rigorously defined 85% inhibition threshold below which no neuromuscular facilitation occurs [1]. By titrating 3-OH PTMA to just above or below this threshold, researchers can interrogate the physiological consequences of marginal cholinergic deficits without triggering compensatory facilitation, a paradigm not easily achieved with irreversible or slowly reversible inhibitors.

Regulatory Pharmaceutical Quality Control: Neostigmine Impurity A Reference Standard

In analytical development and quality control (QC) laboratories supporting neostigmine metilsulfate production, 3-OH PTMA is indispensable as the designated EP Impurity A reference standard [2]. It is required for system suitability testing, relative response factor determination, and quantification of the primary hydrolytic degradation product during stability studies and batch release, a role that no other cholinesterase inhibitor can substitute without deviating from the registered pharmacopoeial methodology.

Quote Request

Request a Quote for 3-Hydroxyphenyltrimethylammonium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.